molecular formula C24H19N5O2S B12929037 4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide CAS No. 827025-26-3

4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

Cat. No.: B12929037
CAS No.: 827025-26-3
M. Wt: 441.5 g/mol
InChI Key: DTJICHKHSANCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a synthetic small molecule research compound designed for investigative purposes in immunology and oncology. Its structure is of significant interest as it incorporates two pharmacologically active moieties: a 9-aminoacridine core and a sulfonamide group linked via a benzene bridge. The 9-aminoacridine scaffold is recognized for its potential in modulating immune function. Recent high-throughput screening studies have identified specific 9-aminoacridine derivatives as potent downregulators of the transcription factor FoxP3 in regulatory T cells (Tregs) . Tregs play a critical role in suppressing anti-tumor immunity, and small molecules that interfere with FoxP3's DNA-binding activity can abrogate Treg function, thereby boosting anti-tumor immune responses in both ex vivo patient samples and in vivo mouse models . The second key component is the N-(pyrimidin-2-yl)benzene-sulfonamide group, which is a classic sulfonamide antibiotic pharmacophore found in drugs like sulfadiazine . Sulfonamides primarily act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis . This hybrid structure positions this compound as a compelling candidate for researchers exploring the intersection of antimicrobial and immunomodulatory agents, particularly in understanding the tumor microenvironment and developing novel cancer immunotherapies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

827025-26-3

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[(2-methylacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H19N5O2S/c1-16-7-12-22-20(15-16)23(19-5-2-3-6-21(19)28-22)27-17-8-10-18(11-9-17)32(30,31)29-24-25-13-4-14-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29)

InChI Key

DTJICHKHSANCMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

Biological Activity

4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide, with CAS number 827025-26-3, is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining acridine and pyrimidine moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC24_{24}H19_{19}N5_{5}O2_{2}S
Molecular Weight441.505 g/mol
LogP5.606
Polar Surface Area (PSA)108.48 Ų

The compound's structure includes a sulfonamide group, which is critical for its biological activity, particularly in antibacterial and antitumor applications.

Antimicrobial Properties

Sulfonamides have historically been recognized for their antibacterial properties. Recent studies indicate that hybrid sulfonamides, including those similar to this compound, exhibit enhanced antimicrobial activity compared to traditional sulfonamides. This enhancement is attributed to the synergistic effects of the combined pharmacophores, allowing for broader spectrum activity against various bacterial strains .

Antitumor Activity

Research has shown that compounds containing acridine derivatives can exhibit significant antitumor activity. The acridine moiety in this compound may contribute to its ability to intercalate DNA, thereby disrupting cellular replication processes in cancer cells. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies

  • Study on Hybrid Sulfonamides : A review highlighted the development of multicomponent sulfonamide hybrids that incorporate various biologically active heterocycles. These hybrids have shown promise in treating infections and tumors due to their multifaceted mechanisms of action .
  • Antimicrobial Efficacy : In a comparative study of sulfonamide derivatives, those with acridine and pyrimidine components exhibited superior efficacy against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Anticancer Potential : A specific case involving a related acridine-based compound demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving oxidative stress and DNA damage being proposed as contributing factors .

Research Findings

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Effective against a range of Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Induces apoptosis in cancer cell lines through DNA intercalation.
  • Synergistic Effects : Enhanced efficacy when combined with other pharmacologically active compounds.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure combines three pharmacophores:

  • Acridine core: Known for intercalating DNA, as seen in anticancer agents like amsacrine .
  • Sulfonamide group : A hallmark of enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and receptor antagonists (e.g., Bosentan) .
  • Pyrimidine ring : Common in kinase inhibitors and antiviral agents.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Pharmacological Target/Activity Molecular Weight (g/mol) Reference
4-[(2-Methylacridin-9-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide 2-Methylacridine, pyrimidin-2-yl Hypothesized: DNA intercalation, kinase modulation ~464.5 (estimated) N/A
Bosentan monohydrate 4-tert-butyl, 2-(pyrimidin-2-yl) Endothelin receptor antagonist (PAH treatment) 551.61
4-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino}benzene-1-sulfonamide (9e) 4-Methoxyphenyl, pyrimidin-2-yl Anti-diabetic/anti-Alzheimer’s candidate ~370.4 (estimated)
N-[4-(Acridin-9-ylamino)phenyl]ethanesulfonamide Acridine, ethanesulfonamide Anticancer (DNA intercalation) ~407.5 (estimated)
Pharmacological Activity
  • Bosentan monohydrate: A dual endothelin receptor antagonist with proven efficacy in pulmonary arterial hypertension (PAH). Its sulfonamide-pyrimidine structure enables high receptor affinity, reducing vascular resistance .
  • Acridine derivatives: N-[4-(Acridin-9-ylamino)phenyl]ethanesulfonamide and analogs demonstrate anticancer activity via DNA intercalation and topoisomerase inhibition .
Analytical Methods

Bosentan’s quality control employs UHPLC with a C18 column, achieving detection limits ≤0.1 µg mL−1 . Similar methods could be adapted for the target compound, given structural similarities.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC.

How is structural characterization performed for this compound and its derivatives?

Basic Research Question
A multi-technique approach is essential:

  • NMR spectroscopy : Confirm substituent positions (e.g., acridine and pyrimidine protons appear as distinct aromatic signals).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and pyrimidine groups). Co-crystallization with benzoic acid derivatives can improve crystal quality .

Q. Advanced Consideration :

  • Use synchrotron-based FTIR to study compound-bacterial membrane interactions, focusing on lipid bilayer disruption .

How can molecular docking studies predict binding modes with enoyl-ACP reductase?

Advanced Research Question
Methodology :

Protein preparation : Retrieve enoyl-ACP reductase (PDB ID: 1C14) and optimize hydrogen bonding networks.

Ligand optimization : Generate 3D conformers of the compound using Gaussian09 (B3LYP/6-31G*).

Docking software : Use AutoDock Vina with parameters:

  • Grid center: Active site residues (e.g., Tyr158, Lys165).
  • Scoring function: Evaluate hydrogen bonds, π-π stacking, and van der Waals interactions.

Q. Key Findings from Analogous Studies :

  • Sulfonamide derivatives exhibit strong binding (docking scores: −9.1 to −10.3 kcal/mol) via hydrogen bonds with Lys165 and π-π interactions with Phe149 .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question
Contradictions often arise from:

  • Experimental variability : Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Structural modifications : Compare substituent effects (e.g., 2-methylacridinyl vs. phenyl groups alter hydrophobicity and binding).
  • Metal coordination : Mn(II) or Zn(II) complexes may enhance activity by 4–8× via redox cycling or membrane disruption .

Q. Analytical Approach :

  • Perform QSAR modeling to correlate electronic (HOMO/LUMO) and steric parameters with MIC values.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

What strategies optimize selectivity for cancer vs. microbial targets?

Advanced Research Question

Target profiling : Screen against kinase panels (e.g., EGFR, BRAF) and microbial enzymes (e.g., dihydrofolate reductase).

Structural tuning :

  • Introduce electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation (anticancer activity).
  • Modify sulfonamide linkage to reduce off-target binding (e.g., N-cyclopropyl substitution lowers hERG channel affinity) .

Case Study :
Tozasertib, a pyrimidine-sulfonamide hybrid, inhibits multiple kinases (IC₅₀: 10–50 nM) via ATP-binding pocket interactions, guided by similar docking strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.